N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline
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Overview
Description
N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline: is a heterocyclic compound featuring a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline typically involves the condensation of aniline with a thiazolidine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various thiazolidine derivatives .
Scientific Research Applications
N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
- N-[(2E)-3-methyl-1,3-thiazolidin-2-ylidene]aniline
- N-(3-methyl-1,3-oxazolidin-2-ylidene)aniline
- (2E)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-N-phenylethanethioamide
Comparison: N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)-N-phenylethanimine |
InChI |
InChI=1S/C12H14N2S/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b12-7+,13-8? |
InChI Key |
PTROZTUDAJIDBT-QLQROWNFSA-N |
Isomeric SMILES |
CN\1CCS/C1=C/C=NC2=CC=CC=C2 |
Canonical SMILES |
CN1CCSC1=CC=NC2=CC=CC=C2 |
Origin of Product |
United States |
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